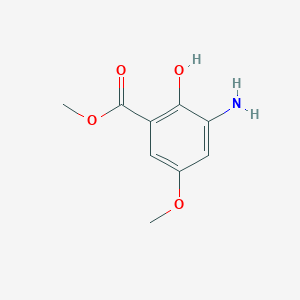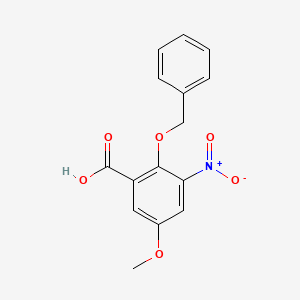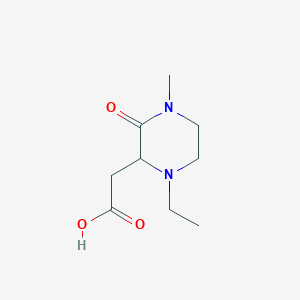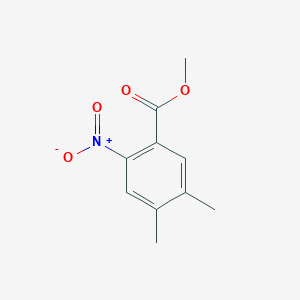![molecular formula C10H13F3N2O B1395060 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol CAS No. 1183225-27-5](/img/structure/B1395060.png)
2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol
Overview
Description
2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol, also known as 4-amino-2-(trifluoromethyl)aniline, is a trifluoromethylated aniline derivative that has been used in a number of scientific research applications. It has been studied for its potential use as a reagent for the synthesis of various compounds, as a catalyst for a variety of reactions, and as an inhibitor of enzymes. This article will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of research on this compound.
Scientific Research Applications
Receptor Differentiation
One application of similar structural analogues to 2-[4-Amino(methyl)-2-(trifluoromethyl)anilino]-1-ethanol is in the differentiation of β-receptor populations. Structural modification of related compounds has demonstrated the ability to divide β-receptors into two distinct groups: β-1 type and β-2 type (Lands, Ludueña, & Buzzo, 1967).
Spectroscopic Studies
These compounds are also significant in spectroscopic studies. The ultraviolet spectra of derivatives of aniline, like the compound , show changes in electronic properties based on modifications such as N-methylation and introduction of other groups. This is crucial in understanding the electronic properties and interactions of such compounds (Cumper & Singleton, 1968).
Radical Complex Formation
In chemical research, compounds similar to this compound are used in forming radical complexes with metals like Cobalt(III) and Manganese(IV). These studies are crucial in understanding the coordination chemistry and electron transfer properties of such complexes (Penkert et al., 2000).
Organic Synthesis
These types of compounds are also involved in organic synthesis processes. For example, the condensation of anilines with certain reagents leads to the formation of different organic compounds, indicating their role as precursors in various organic synthesis pathways (Marull, Lefebvre, & Schlosser, 2004).
Polymer Science
In polymer science, related compounds serve as initiators in polymerization processes, demonstrating their utility in creating novel polymer materials with specific properties (Bakkali-Hassani et al., 2018).
Green Chemistry
Compounds like this compound are being studied in the context of green chemistry, particularly in carbon dioxide capture. This shows their potential in environmental applications and sustainable chemical processes (Zhao et al., 2011).
properties
IUPAC Name |
2-[4-amino-N-methyl-2-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c1-15(4-5-16)9-3-2-7(14)6-8(9)10(11,12)13/h2-3,6,16H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUGSZZQRTVHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(3-Hydroxybutyl)amino]nicotinic acid](/img/structure/B1394983.png)








